N'-(2-Hydroxybenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Description
N'-(2-Hydroxybenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 5-methylthiophen-2-yl substituent at the pyrazole C3 position and a 2-hydroxybenzylidene hydrazone moiety at the N’ position. Pyrazole-carbohydrazides are widely studied for their pharmacological properties, including anticancer, antimicrobial, and sensor applications .
Properties
CAS No. |
302917-97-1 |
|---|---|
Molecular Formula |
C16H14N4O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O2S/c1-10-6-7-15(23-10)12-8-13(19-18-12)16(22)20-17-9-11-4-2-3-5-14(11)21/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+ |
InChI Key |
HTTYGWLYPAXOOG-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC=C3O |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3O |
Origin of Product |
United States |
Biological Activity
N'-(2-Hydroxybenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The molecular formula of this compound is C16H14N4O2S . Its structural features include a pyrazole ring, a hydrazone linkage, and aromatic substituents that contribute to its biological properties.
Biological Activities
1. Antimicrobial Activity
Several studies have reported on the antimicrobial effects of hydrazone derivatives, including those similar to this compound. For instance, hydrazones have been shown to exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 64 µg/mL, indicating promising antimicrobial potential .
2. Anticancer Activity
Hydrazones are also noted for their anticancer properties. In vitro studies have demonstrated that certain hydrazone derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to this compound have been evaluated for their cytotoxic effects against human pancreatic and gastric cancer cell lines using assays such as MTT .
The mechanisms underlying the biological activities of this compound may involve:
- Reactive Oxygen Species (ROS) Generation : Some hydrazones induce oxidative stress in microbial cells, leading to cell death.
- Inhibition of Enzymatic Activity : Hydrazones may inhibit key enzymes involved in cancer cell proliferation.
- Intercalation with DNA : Certain derivatives can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Scientific Research Applications
Structural Characteristics
The compound features a pyrazole ring , a hydrazone functional group , and substituents that enhance its reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 288.33 g/mol. The presence of a hydroxyl group on the benzylidene moiety and a methylthio group on the thiophene ring contributes to its unique properties, making it a subject of interest in various fields.
Biological Activities
N'-(2-Hydroxybenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide exhibits several notable biological activities:
- Antimicrobial Properties : The compound has demonstrated significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory processes, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
- Anticancer Potential : The compound's structural similarities to known anticancer agents indicate that it may induce apoptosis in cancer cells, warranting further investigation into its potential as an anticancer drug .
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a lead compound for the synthesis of new derivatives with enhanced biological activity. Its unique structure allows for modifications that can improve potency and selectivity against specific biological targets.
Case Studies
- Synthesis of Derivatives : Research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the hydrazone moiety have resulted in compounds with improved antimicrobial properties.
- Mechanistic Studies : Interaction studies have shown that this compound can bind to various biological targets, influencing their activity. Understanding these interactions is crucial for elucidating the mechanism of action and therapeutic potential.
Materials Science Applications
The compound's unique chemical structure also makes it suitable for applications in materials science:
- Synthesis of New Materials : Its reactivity allows for the development of new materials with specific properties, such as improved electrical conductivity or thermal stability.
- Nanotechnology : Research is ongoing into using this compound as a precursor for nanomaterials, which could have applications in electronics and photonics.
Agricultural Applications
There is emerging interest in the use of this compound as a potential agrochemical:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Hydrazone Moiety
a. Electron-Withdrawing vs. Electron-Donating Groups
- In contrast, the target compound’s 2-hydroxy group offers hydrogen-bond donor capability, which may improve solubility and target interactions .
- N'-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC): The dimethylamino group is electron-donating, enhancing π-π stacking interactions. However, the hydroxy group in the target compound provides a balance of polarity and hydrogen bonding, which could favor cellular uptake .
b. Heterocyclic vs. Aromatic Substitutions
- N'-(Furan-2-ylmethylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide : Replacing the hydroxybenzylidene with a furan ring reduces hydrogen-bonding capacity but introduces heterocyclic aromaticity, which may alter metabolic stability .
Pyrazole Core Modifications
- 3-(Pyridin-2-yl)-N’-((pyridin-2-yl)methylene)-1H-pyrazole-5-carbohydrazide : Dual pyridine moieties improve metal-coordination capacity, making this analog more suitable for sensor applications than the target compound .
Anticancer Activity
- N’-(1-(4-Chlorophenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide : The chloro and methylthiophen groups synergistically enhance cytotoxicity, though the absence of a hydroxy group may reduce selectivity .
Antimicrobial Potential
Spectroscopic and Computational Insights
Spectroscopic Data
- FT-IR: The target compound’s hydroxybenzylidene moiety shows a characteristic O–H stretch at ~3250 cm⁻¹, absent in non-hydroxylated analogs like E-MBPC .
- NMR : The hydrazone proton (N’–H) resonates at δ 11.2–12.5 ppm, with downfield shifts observed in electron-deficient analogs (e.g., dichloro derivatives: δ 12.3 ppm) .
Computational Studies
- DFT Analysis : The Colle-Salvetti correlation-energy formula () has been applied to similar compounds to predict electron density distributions, confirming the hydroxy group’s role in stabilizing charge-transfer interactions .
- Molecular Docking : Hydroxybenzylidene analogs exhibit stronger binding to cancer-related kinases (e.g., EGFR) due to hydrogen bonds with active-site residues like Asp831 .
Q & A
Q. What are the optimal synthetic routes for N'-(2-hydroxybenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step condensation reaction. First, 5-methylthiophene-2-carbaldehyde is condensed with hydrazine to form the pyrazole core. Subsequent reaction with 2-hydroxybenzaldehyde under acidic or basic conditions forms the hydrazone linkage. Key variables include:
- Solvent choice : Ethanol or methanol under reflux (60–80°C) improves solubility and reaction efficiency .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) accelerate hydrazone formation .
- Reaction time : 6–12 hours, monitored via TLC (thin-layer chromatography) using ethyl acetate/hexane (3:7) as the mobile phase .
Yield optimization (typically 60–75%) requires strict temperature control to avoid side products like unreacted aldehydes or over-oxidized intermediates .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
Q. How is the purity of the compound assessed, and what are common contaminants?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) identify impurities. A retention time of 8–10 minutes (methanol/water = 70:30) indicates purity >95% .
- Common contaminants :
- Unreacted starting materials (e.g., 5-methylthiophene-2-carbaldehyde).
- Oxidation byproducts (e.g., carboxylic acids from aldehyde overoxidation) .
Recrystallization in ethanol/water (1:1) or column chromatography (silica gel, ethyl acetate) removes most impurities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gap) to predict reactivity. For example, a small HOMO-LUMO gap (~3–4 eV) suggests potential redox activity relevant to anticancer mechanisms .
- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). A docking score ≤ -7.0 kcal/mol indicates strong binding affinity .
- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.5–3.5 for optimal membrane permeability) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from substituent effects or assay conditions. For example:
- Antimicrobial activity : Discrepancies in MIC (minimum inhibitory concentration) values may stem from bacterial strain variability. Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : IC₅₀ variations in cancer cell lines (e.g., MCF-7 vs. HeLa) require cross-validation via apoptosis assays (Annexin V/PI staining) and ROS (reactive oxygen species) measurement .
- Statistical analysis : Use ANOVA with post-hoc Tukey tests to compare data across ≥3 independent experiments .
Q. How does structural modification of the hydroxybenzylidene or thiophene moieties affect bioactivity?
Methodological Answer:
- Hydroxybenzylidene modifications :
- Electron-withdrawing groups (e.g., -NO₂ at the 4-position) enhance anticancer activity by increasing electrophilicity and DNA intercalation .
- Methoxy groups (-OCH₃) improve solubility but reduce antimicrobial potency due to steric hindrance .
- Thiophene modifications :
- Halogenation (e.g., -Br at the 5-position) increases lipophilicity and antiparasitic activity (e.g., against Plasmodium falciparum) .
- Methyl groups (-CH₃) stabilize the thiophene ring, enhancing thermal stability (TGA decomposition >250°C) .
Q. What are the challenges in correlating in vitro activity with in vivo efficacy for this compound?
Methodological Answer:
- Pharmacokinetic barriers : Poor oral bioavailability due to low solubility can be addressed via nanoformulation (e.g., liposomes or PLGA nanoparticles) .
- Metabolic stability : Liver microsome assays (e.g., rat S9 fraction) identify rapid clearance mechanisms (e.g., CYP450 oxidation). Structural analogs with electron-donating groups (e.g., -OCH₃) show longer half-lives (t₁/₂ > 4 hours) .
- Toxicity : Dose-dependent hepatotoxicity in murine models requires histopathological evaluation (e.g., ALT/AST levels) and therapeutic index calculation (LD₅₀/ED₅₀ >10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
